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Compound of Interest

Compound Name: 4-Methylpyridine-2-carbaldehyde

Cat. No.: B1311750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-
methylpyridine-2-carbaldehyde, a key heterocyclic building block in pharmaceutical and

materials science. While experimental data for this specific compound is not readily available in

public databases, this document outlines the predicted spectral characteristics based on

established principles of spectroscopy. Furthermore, it details the standard experimental

protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering a robust

framework for researchers working with this and similar compounds.

Predicted Spectral Data
The following tables summarize the anticipated spectral data for 4-methylpyridine-2-
carbaldehyde based on the analysis of its constituent functional groups and comparison with

analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methylpyridine-2-carbaldehyde
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~10.0 Singlet 1H
Aldehyde proton (-

CHO)

~8.5 Doublet 1H Aromatic proton (H6)

~7.8 Doublet 1H Aromatic proton (H3)

~7.2 Doublet 1H Aromatic proton (H5)

~2.4 Singlet 3H Methyl protons (-CH₃)

Solvent: CDCl₃, Reference: TMS (δ 0.00). Chemical shifts are estimates and may vary based

on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methylpyridine-2-carbaldehyde

Chemical Shift (δ, ppm) Assignment

~193 Aldehyde Carbonyl (C=O)

~160 Aromatic Carbon (C2)

~150 Aromatic Carbon (C6)

~148 Aromatic Carbon (C4)

~125 Aromatic Carbon (C5)

~120 Aromatic Carbon (C3)

~21 Methyl Carbon (-CH₃)

Solvent: CDCl₃. Chemical shifts are estimates and may vary based on solvent and

concentration.

Table 3: Predicted Infrared (IR) Absorption Bands for 4-Methylpyridine-2-carbaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2920 Medium Aliphatic C-H Stretch (Methyl)

~2820, ~2720 Medium
Aldehyde C-H Stretch (Fermi

doublets)

~1700 Strong Aldehyde C=O Stretch

~1600, ~1470 Medium-Strong
Pyridine Ring C=C and C=N

Stretches

~830 Strong C-H Out-of-plane Bending

Table 4: Predicted Mass Spectrometry (MS) Data for 4-Methylpyridine-2-carbaldehyde

m/z Interpretation

121 Molecular Ion (M⁺)

120 [M-H]⁺

93 [M-CO]⁺

92 [M-CHO]⁺

65 Pyridyl fragment

Ionization Method: Electron Ionization (EI).

Experimental Protocols
The following sections detail the standardized procedures for obtaining high-quality spectral

data for a liquid organic compound such as 4-methylpyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
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Sample Weighing: Accurately weigh approximately 5-25 mg of the compound for ¹H NMR

and 20-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[1][3]

CDCl₃ is a common choice for nonpolar organic compounds.[1]

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1] Gently

vortex or sonicate the mixture to ensure the sample is fully dissolved.[1][2]

Filtration and Transfer: To remove any particulate matter, filter the solution through a small

plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This

prevents distortion of the magnetic field homogeneity.

Internal Standard: If the solvent peak is not used as a reference, a small amount of an

internal standard like tetramethylsilane (TMS) can be added.[2][3]

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

NMR Spectrometer Operation:

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and adjust

the depth using a gauge.

Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to

stabilize the magnetic field.[1] The magnetic field is then shimmed (homogenized) to

maximize spectral resolution and obtain sharp peaks.[1]

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to

optimize signal detection.[1]

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse

sequence, spectral width, relaxation delay) and initiate data acquisition.[1] For ¹³C NMR, a

greater number of scans is typically required due to its lower natural abundance and

sensitivity.
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Infrared (IR) Spectroscopy
Thin Film Method for Liquids:

Plate Preparation: Use clean, dry salt plates (e.g., NaCl or KBr). Handle them by the edges

to avoid transferring moisture from your fingers.

Sample Application: Place one to two drops of the liquid sample onto the center of one salt

plate.[4]

Sandwiching: Place the second salt plate on top, gently pressing to create a thin liquid film

between the plates.[4]

Data Acquisition: Place the "sandwich" into the sample holder of the FT-IR spectrometer.[5]

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone,

and wipe them dry with a soft tissue.[4] Return the plates to a desiccator for storage.[4][5]

Mass Spectrometry (MS)
Electron Ionization (EI) Method:

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 10-100

micrograms per mL.[7]

Introduction: The sample is introduced into the mass spectrometer, often via direct insertion

probe or through a gas chromatograph (GC-MS), where it is vaporized in a high vacuum.[8]

[9]

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, creating

a positively charged molecular ion (M⁺).[8][9]

Fragmentation: The high energy of the electron beam often causes the molecular ion to be

unstable, leading to its fragmentation into smaller, charged fragments and neutral species.[8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.youtube.com/watch?v=HiluEuwgJhw
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.youtube.com/watch?v=HiluEuwgJhw
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[9]

Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated by an

electric field and then separated based on their mass-to-charge (m/z) ratio by a mass

analyzer (e.g., a magnetic sector or a quadrupole).[8][9][10]

Detection: A detector measures the abundance of each ion at a specific m/z ratio, and this

information is compiled into a mass spectrum.[8]

Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for identifying and characterizing an

unknown organic compound like 4-methylpyridine-2-carbaldehyde using the spectroscopic

techniques described.

Spectroscopic Analysis Workflow

Unknown Compound
(e.g., 4-Methylpyridine-2-carbaldehyde)

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy
(¹H, ¹³C)
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& Fragmentation

Functional Groups
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Click to download full resolution via product page
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Caption: Workflow for Spectroscopic Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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